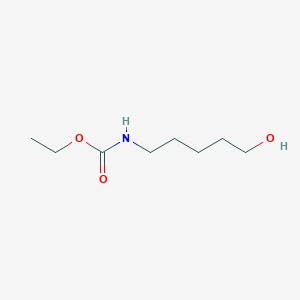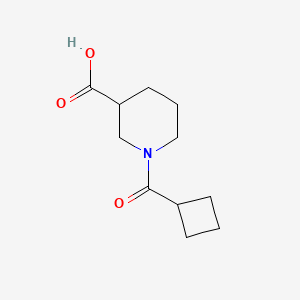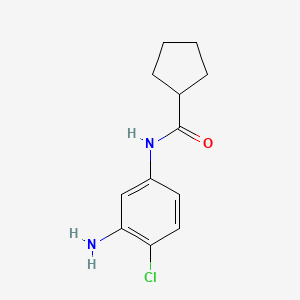
Ethyl 5-hydroxypentylcarbamate
Übersicht
Beschreibung
Ethyl 5-hydroxypentylcarbamate is a synthetic molecule that has attracted attention in the scientific community for its potential applications in various fields of research and industry. It is a carbamate derivative, which is a class of compounds that have a wide range of applications and biological activities .
Synthesis Analysis
Carbamates, including Ethyl 5-hydroxypentylcarbamate, are derived from carbamic acid . They play a significant role in modern drug discovery and medicinal chemistry . The synthesis of carbamates has been a subject of extensive research, with various methodologies being developed .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 5-hydroxypentylcarbamate are not explicitly mentioned in the literature, carbamates in general undergo a variety of chemical reactions. For instance, carbamates can be formed as a byproduct during fermentation and processing of foods and beverages .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Ethyl 5-hydroxypentylcarbamate demonstrates potential in cancer research. Compounds similar to Ethyl 5-hydroxypentylcarbamate, such as ethyl [6-amino-4-[(1-methyl-2-phenyl-2-oxoethyl)amino]-5-nitropyridin -2-yl] carbamate, have shown antitumor activity in mice, specifically by inhibiting mitotic processes in cancer cells. This indicates a potential application in developing anticancer therapies (Temple et al., 1992). Similarly, another related compound, ethyl 5-amino-1,2-dihydro-3-[N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-ylcarbamate, has been found active against several experimental neoplasms and causes cell accumulation at mitosis, suggesting its role as a potential antimitotic agent (Wheeler et al., 1982).
Biomedical Analysis
Ethyl 5-hydroxypentylcarbamate may also find application in biomedical analysis. For example, a high-performance liquid chromatographic assay was developed to measure methyl 5-hydroxy-2-benzimidazole carbamate in urine, a method that could be adapted for compounds like Ethyl 5-hydroxypentylcarbamate (Leenheers et al., 1993).
Neurochemical Studies
In neurochemical research, ethyl carbamates are used in methods to measure levels of neurotransmitters and their metabolites. For instance, ethyl chloroformate derivatization followed by high-performance liquid chromatography was used for simultaneous determination of serotonin and dopamine in mouse brain homogenates, a technique potentially applicable to ethyl 5-hydroxypentylcarbamate (Park et al., 2013).
Interaction with Nucleic Acids and Proteins
Ethyl N-hydroxycarbamate and its derivatives, similar in structure to Ethyl 5-hydroxypentylcarbamate, have shown specific interactions with nucleic acids and proteins, suggesting potential applications in molecular biology or genetics research (Nery, 1969).
Material Sciences
In material sciences, compounds like ethyl 5-hydroxypentylcarbamate could be explored for their luminescent properties, as demonstrated by carbazole-based terephthalate derivatives showing strong solid emission and mechanofluorochromism, adjusted by alkyl chains (Xue et al., 2015).
Zukünftige Richtungen
The future directions for research on Ethyl 5-hydroxypentylcarbamate and other carbamates could involve further exploration of their biological activities and therapeutic potential . There is also scope for developing more efficient synthesis methods and investigating their potential applications in various fields .
Eigenschaften
IUPAC Name |
ethyl N-(5-hydroxypentyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-2-12-8(11)9-6-4-3-5-7-10/h10H,2-7H2,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZCHGMXZGTIPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598227 | |
| Record name | Ethyl (5-hydroxypentyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-hydroxypentylcarbamate | |
CAS RN |
210056-91-0 | |
| Record name | Ethyl (5-hydroxypentyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1357392.png)






![3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357420.png)


